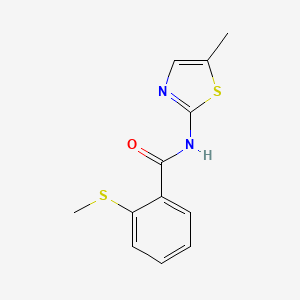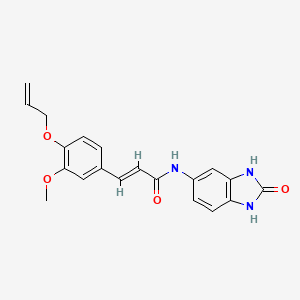
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been shown to have promising results in the treatment of autoimmune diseases and cancer.
Mécanisme D'action
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways involved in immune responses. By blocking the activity of these enzymes, (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate can reduce inflammation and suppress the immune system, which can be beneficial in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate has been shown to have several biochemical and physiological effects, including the suppression of cytokine production, the inhibition of T-cell activation, and the reduction of inflammation. It has also been shown to have an impact on the function of certain immune cells, such as dendritic cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate in lab experiments is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in immune responses. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and have off-target effects.
Orientations Futures
There are several potential future directions for research on (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, including:
1. Further studies on its efficacy and safety in the treatment of autoimmune diseases and cancer.
2. Investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy.
3. Development of new Janus kinase inhibitors with improved potency, specificity, and safety profiles.
4. Exploration of the role of Janus kinases in other disease processes, such as infectious diseases and neurodegenerative disorders.
5. Investigation of the potential use of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate in veterinary medicine.
Méthodes De Synthèse
The synthesis of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate involves the reaction of 4-chloro-2-methylbenzylamine with 2-cyanopyridine-3-carboxylic acid, followed by esterification with methyl chloroformate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of certain types of cancer, including leukemia and lymphoma.
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-7-9(14)3-5-11(8)19-13(18)10-4-6-12(17)16(2)15-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRDCDNQQBYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)



![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)
